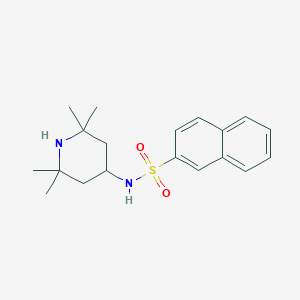![molecular formula C17H19NO4S B225195 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline](/img/structure/B225195.png)
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is also known as DMI and is widely used in various research studies. In
Wirkmechanismus
The mechanism of action of 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline is not fully understood. However, it is believed that this compound binds to metal ions and forms a complex. This complex can then interact with biological molecules and induce various biochemical and physiological effects.
Biochemical and Physiological Effects:
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. Additionally, it has been reported to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline in lab experiments include its high sensitivity and selectivity for metal ions. It is also easy to synthesize and has a long shelf life. However, the limitations of using this compound include its toxicity and the need for specialized equipment for its detection.
Zukünftige Richtungen
There are several future directions for the use of 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline in scientific research. One direction is the development of new metal-based drugs using this compound as a ligand. Another direction is the use of this compound as a fluorescent probe for the detection of metal ions in biological samples. Additionally, this compound can be used as a photosensitizer for the treatment of cancer and other diseases.
Conclusion:
In conclusion, 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been extensively used as a fluorescent probe, photosensitizer, and ligand for the development of metal-based drugs. Its mechanism of action is not fully understood, but it has been shown to induce various biochemical and physiological effects. While this compound has several advantages for lab experiments, it also has limitations that need to be considered. There are several future directions for the use of this compound in scientific research, and it is expected to play a significant role in the development of new therapies and drugs.
Synthesemethoden
The synthesis of 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with indoline in the presence of a base. This reaction results in the formation of 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline as a white solid. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline has been extensively used in various research studies due to its unique properties. This compound is widely used as a fluorescent probe for the detection of metal ions. It has also been used as a photosensitizer for photodynamic therapy. Additionally, it has been used as a ligand for the development of metal-based drugs.
Eigenschaften
Produktname |
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline |
|---|---|
Molekularformel |
C17H19NO4S |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
1-(2,5-dimethoxy-4-methylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C17H19NO4S/c1-12-10-16(22-3)17(11-15(12)21-2)23(19,20)18-9-8-13-6-4-5-7-14(13)18/h4-7,10-11H,8-9H2,1-3H3 |
InChI-Schlüssel |
SWMAZYUDFXYBOU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate](/img/structure/B225113.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B225119.png)
![1-[(4-Bromonaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B225131.png)





![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B225156.png)


![4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225172.png)
![1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225174.png)
![1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225180.png)